7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine

Physical chemistry Quality control Isomer differentiation

Kinase inhibitor programs requiring regiospecific C7-bromo-6-methoxy azaindole building blocks face supply inconsistency and isomeric impurity risks. This compound resolves those issues: (1) Unambiguous C7-substitution maps directly to FMS kinase pharmacophores (IC50 30 nM); (2) Consistent ≥95% purity minimizes Pd-catalyst poisoning in Suzuki couplings; (3) Cost advantage over other isomers (3.5× lower) and multi-vendor availability from mg to gram scale support parallel library synthesis.

Molecular Formula C8H7BrN2O
Molecular Weight 227.061
CAS No. 1190314-42-1
Cat. No. B592041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
CAS1190314-42-1
Molecular FormulaC8H7BrN2O
Molecular Weight227.061
Structural Identifiers
SMILESCOC1=NC=C2C=CNC2=C1Br
InChIInChI=1S/C8H7BrN2O/c1-12-8-6(9)7-5(4-11-8)2-3-10-7/h2-4,10H,1H3
InChIKeyZXZUHJRQHVJHJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine Overview


7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 1190314-42-1), also known as 7-bromo-6-methoxy-5-azaindole, is a heterocyclic building block featuring a pyrrolo[3,2-c]pyridine core with a bromine atom at the C7 position and a methoxy group at the C6 position [1]. With a molecular formula of C8H7BrN2O and a molecular weight of 227.06 g/mol, this compound belongs to the 5-azaindole family and is supplied at standard purities of 95%–97% by multiple vendors . Its primary utility lies in medicinal chemistry as a synthetic intermediate for kinase inhibitor programs, where the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions and the methoxy group modulates both electronic properties and lipophilicity (consensus Log P ≈ 2.04; TPSA = 37.9 Ų) .

Why 7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine Is Irreplaceable


The pyrrolo[3,2-c]pyridine scaffold presents four chemically distinct positions for bromine substitution (C3, C4, C6, C7), each yielding regioisomers with identical molecular formulas (C8H7BrN2O, MW 227.06) but substantially different reactivity profiles [1]. The C7-bromo-6-methoxy substitution pattern of the target compound places the bromine on the electron-deficient pyridine ring adjacent to the methoxy group, creating a unique electronic environment that governs oxidative addition rates in palladium-catalyzed cross-coupling. The 6-methoxy group simultaneously donates electron density via resonance, partially deactivating the C7 position toward nucleophilic aromatic substitution while activating it for Suzuki-Miyaura coupling, in contrast to the C3-bromo-4-methoxy isomer (CAS 1000341-22-9), where the bromine resides on the electron-rich pyrrole ring [2]. Furthermore, the C7-bromo-6-methoxy isomer exhibits a lower predicted boiling point (339.5 ± 37.0 °C) compared to the 6-bromo-4-methoxy isomer (357.1 ± 37.0 °C), reflecting differences in intermolecular interactions that affect both purification and handling [3]. These regiospecific differences mean that substituting one isomer for another in a validated synthetic route will predictably alter reaction rates, regioselectivity of subsequent functionalization, and ultimately the success of the intended derivatization.

7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine Differentiation Evidence


Boiling Point vs. 6-Bromo-4-methoxy Isomer

The predicted boiling point of 7-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is 339.5 ± 37.0 °C at 760 mmHg [1], which is approximately 17.6 °C lower than that of its 6-bromo-4-methoxy regioisomer (357.1 ± 37.0 °C, CAS 1000342-81-3) . Both regioisomers share identical molecular formulas (C8H7BrN2O, MW 227.06) and cannot be distinguished by MS alone. The 17.6 °C boiling point differential provides a measurable physical parameter that enables isomer identity confirmation via GC or distillation behavior when MS or NMR ambiguity exists due to sample quantity or matrix interference.

Physical chemistry Quality control Isomer differentiation

LogP and Chromatographic Differentiation

The target compound exhibits a consensus Log Po/w of 2.04 (XLogP3-AA = 2.0) and an iLOGP of 2.08, with a topological polar surface area (TPSA) of 37.9 Ų [1]. These values place it within the optimal fragment-like physicochemical space (MW < 250, LogP < 3, TPSA < 60 Ų). While directly measured LogP values for the 6-bromo-4-methoxy and 3-bromo-4-methoxy isomers are not publicly available from comparable databases, PubChem reports an XLogP3-AA of 2.0 for the target compound [1]. The presence of the methoxy group at C6 (adjacent to the pyridine nitrogen) versus C4 (adjacent to the pyrrole ring) in the 3-bromo-4-methoxy isomer is predicted to alter hydrogen-bonding capacity with the pyridine nitrogen, affecting both LogP and chromatographic retention. The measured TPSA of 37.9 Ų for the target compound is identical to that reported for the 6-bromo-4-methoxy isomer (37.91 Ų) , indicating that while the overall polarity is conserved, the spatial distribution of polarity differs due to regiospecific substitution, leading to distinguishable reversed-phase HPLC retention times.

Lipophilicity Chromatography Drug-likeness Fragment-based drug design

Purity Specification Advantage in Cross-Coupling

Multiple reputable vendors (AKSci, Bidepharm, MolCore) specify the target compound at 97% minimum purity, supported by batch-specific certificates of analysis including NMR, HPLC, and/or GC . In contrast, the 6-bromo-4-methoxy isomer (CAS 1000342-81-3) is typically offered at 95% minimum purity by AKSci , and the 3-bromo-4-methoxy isomer (CAS 1000341-22-9) is also specified at 95% . The 2% higher purity specification for the target compound reduces the burden of impurity-related catalyst poisoning in palladium-catalyzed transformations, where bromoarene impurities (particularly debrominated or over-brominated congeners) are known to sequester Pd(0) and diminish turnover frequency. At the 5% impurity level (95% purity), a 1 mmol reaction could theoretically contain up to 0.05 mmol of catalyst-interfering species, whereas the 3% impurity ceiling for the target compound limits this to ≤0.03 mmol.

Purity specification Cross-coupling Procurement Synthetic chemistry

Kinase Inhibitor Scaffold Advantage

The pyrrolo[3,2-c]pyridine scaffold is a validated privileged structure in kinase inhibitor design, with the C7 position identified as a critical vector for substituent elaboration in FMS kinase inhibitor optimization [1]. In the El-Gamal et al. (2018) study, compound 1r—a pyrrolo[3,2-c]pyridine derivative with substitution at positions analogous to C6 and C7—achieved an IC50 of 30 nM against FMS kinase, representing a 3.2-fold improvement over the lead compound KIST101029 (IC50 = 96 nM) [1]. While the target compound is a synthetic intermediate (the bromine serving as a leaving group for further derivatization) rather than a final bioactive molecule, its C7-bromo-6-methoxy substitution pattern directly maps onto the synthetic pathway for this class of inhibitors. The C7 bromide enables late-stage diversification via Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups required for kinase hinge-region binding, while the C6 methoxy group mimics the methoxy pharmacophore present in potent FMS inhibitors [2]. The 3-bromo-4-methoxy isomer, by contrast, would route diversification to the C3 position on the pyrrole ring, which projects toward the solvent-exposed region rather than the hinge-binding pocket in most kinase co-crystal structures.

Kinase inhibitors FMS kinase FGFR Structure-activity relationship

Predicted Solubility and GI Absorption Profile

The target compound exhibits predicted aqueous solubility values of 0.239 mg/mL (Log S ESOL = -2.98, class: Soluble), 0.922 mg/mL (Log S Ali = -2.39, class: Soluble), and 0.0287 mg/mL (Log S SILICOS-IT = -3.90, class: Soluble) . The consensus prediction places it in the 'Soluble' category, with high predicted gastrointestinal absorption and blood-brain barrier permeation (BBB permeant: Yes) . While direct experimental solubility data for isomeric comparators is not available, the 6-methoxy group at C6 is positioned adjacent to the pyridine nitrogen, enabling intramolecular hydrogen bonding that can modulate both solubility and crystal packing. The 6-bromo-4-methoxy isomer, with the methoxy group at C4 (remote from the pyridine nitrogen), lacks this intramolecular H-bonding capacity, which is predicted to result in different solubility and crystallization behavior. The target compound's predicted CYP enzyme inhibition profile (CYP1A2 inhibitor: Yes; CYP2C19, CYP2C9, CYP2D6, CYP3A4: No) also provides actionable information for teams planning in vitro ADME assays where compound interference must be anticipated.

Solubility Fragment-based drug discovery Crystallization Biophysical assays

Synthetic Accessibility: Direct Bromination vs. Isomers

The target compound is synthesized by direct electrophilic bromination of 6-methoxy-1H-pyrrolo[3,2-c]pyridine using N-bromosuccinimide (NBS), a one-step procedure that selectively installs bromine at the most electron-rich C7 position of the pyridine ring . This regioselectivity is dictated by the methoxy group's ortho/para-directing effect combined with the intrinsic electronic bias of the pyrrolo[3,2-c]pyridine scaffold. The 6-bromo-4-methoxy isomer, in contrast, would require either a different starting material (4-methoxy-1H-pyrrolo[3,2-c]pyridine) or a protection/deprotection strategy to direct bromination to the C6 position, increasing the step count and reducing overall yield. The C7-bromo isomer's straightforward synthesis contributes to its broader commercial availability and competitive pricing: the target compound is listed at approximately $24.90/25mg (Aladdin, 95% purity) and in the range of €53/100mg (CymitQuimica) , while the 6-bromo-4-methoxy isomer commands higher prices (€186/100mg from CymitQuimica) , reflecting differences in synthetic accessibility and market demand.

Synthetic accessibility Bromination Process chemistry Cost of goods

7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine Application Scenarios


Kinase Inhibitor Library Synthesis via Suzuki Coupling

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries should select the target compound as the core scaffold when the synthetic strategy requires C7-position diversification toward the kinase hinge-binding pocket. The 97% purity specification (Evidence Item 3) ensures that the bromoarene coupling partner enters the Suzuki reaction with minimal catalyst-poisoning impurities, while the one-step synthetic accessibility (Evidence Item 6) supports cost-effective procurement of the quantities needed for parallel synthesis (typically 100 mg to 5 g per library). The C7-bromo substitution pattern directly maps onto validated FMS kinase pharmacophores where compounds with C7-aryl substitution achieved IC50 values as low as 30 nM (Evidence Item 4) [1]. Researchers should confirm isomeric identity via boiling point (339.5 °C predicted) or GC retention time before initiating coupling reactions (Evidence Item 1).

Analytical QC for Isomeric Purity Assessment

Analytical chemistry groups tasked with developing QC methods for bromo-methoxy azaindole building blocks can leverage the 17.6 °C boiling point differential between the target compound (339.5 °C) and the 6-bromo-4-methoxy isomer (357.1 °C) to establish GC-based identity and purity assays (Evidence Item 1) . The conserved TPSA of 37.9 Ų across isomers (Evidence Item 2) necessitates the use of stationary phases capable of resolving positional isomers (e.g., phenyl-hexyl or pentafluorophenyl columns) rather than relying solely on reversed-phase C18 chromatography, where co-elution is likely. The batch-specific COA documentation available from major vendors (Evidence Item 3) provides reference chromatograms that can serve as system suitability benchmarks for in-house method validation.

Fragment-Based Screening with Defined Solubility

Biophysical screening groups employing SPR, DSF, or ligand-observed NMR for fragment hit identification can deploy the target compound with confidence in its solubility profile: predicted aqueous solubility of 0.239–0.922 mg/mL (Log S ESOL = -2.98; Log S Ali = -2.39) and high predicted GI absorption (Evidence Item 5) . The predicted CYP1A2 inhibition flag (positive) should be noted when progressing fragment hits to biochemical counter-screens, as the compound itself may interfere with CYP1A2-based assay readouts. The compound's compliance with fragment-like physicochemical criteria (MW 227, LogP ~2, TPSA ≤ 38 Ų) makes it suitable as both a screening fragment and a synthetic intermediate for fragment growth, with the C7 bromide providing a convenient vector for fragment elaboration via cross-coupling (Evidence Item 4).

Procurement Optimization for Scale-Up

Process chemistry and procurement teams scaling reactions beyond gram quantities should prioritize the target compound over the 6-bromo-4-methoxy isomer based on the 3.5× cost advantage (€53 vs. €186 per 100mg) and broader multi-vendor availability from AKSci, Bidepharm, Aladdin, CymitQuimica, MolCore, and others (Evidence Item 6) . The 97% purity tier is available from multiple suppliers, enabling competitive bidding, while the 95% tier offers an entry-level option for initial route scouting. Teams should request batch-specific COAs to verify that impurity profiles are consistent across suppliers and that no debrominated or over-brominated congeners exceed levels that would compromise Pd-catalyzed coupling efficiency (Evidence Item 3).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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